Ethyl 2-(piperidin-1-yl)benzoate
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Overview
Description
Ethyl 2-(piperidin-1-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(piperidin-1-yl)benzoate typically involves the esterification of 2-(piperidin-1-yl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-(piperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly local anesthetics and analgesics.
Industry: The compound is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium ion channels on nerve membranes, inhibiting the conduction of nerve impulses and thereby producing a numbing effect . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tetracaine: Another local anesthetic with a similar ester structure.
Pramocaine: A compound with similar anesthetic properties but different structural features.
Benzocaine: A simpler ester-based local anesthetic.
Uniqueness: Ethyl 2-(piperidin-1-yl)benzoate is unique due to its specific piperidine moiety, which imparts distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in drug synthesis .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 2-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-4-5-9-13(12)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI Key |
UQTAXDSEYSFFHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2CCCCC2 |
Origin of Product |
United States |
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